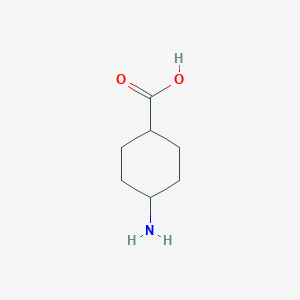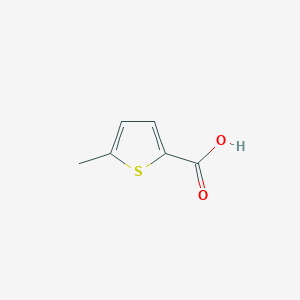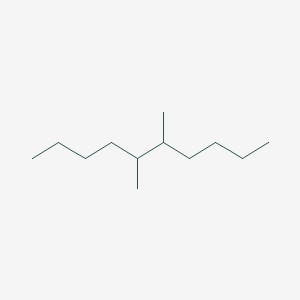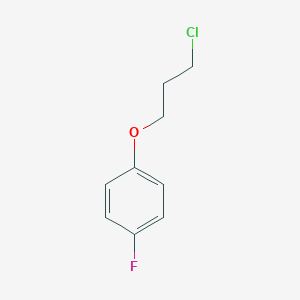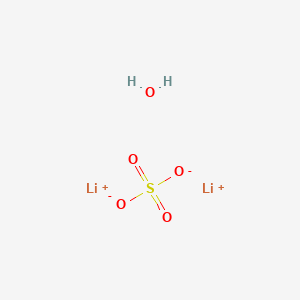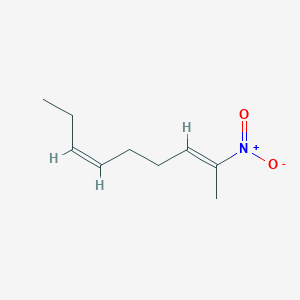
2,6-Nonadiene, 2-nitro-, (E,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Nonadiene, 2-nitro-, (E,Z)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroalkene, which has a unique structure that allows it to exhibit several interesting properties. In
作用機序
The mechanism of action of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is not well understood. However, it is believed that the compound can undergo a Michael addition reaction with nucleophiles, such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- are not well studied. However, it has been shown that the compound can induce oxidative stress in cells, which can lead to cell death. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be used as a fluorescent probe for detecting reactive oxygen species in biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The cytotoxic effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)-. One potential direction is the study of its mechanism of action. Understanding how this compound interacts with biomolecules can provide valuable insights into its potential applications in medicine and other fields. Additionally, more research is needed to explore the potential use of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- as a fluorescent probe for detecting reactive oxygen species in biological systems. Finally, further studies are needed to evaluate the safety and toxicity of this compound, particularly in the context of its potential use in medicine.
In conclusion, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is a unique chemical compound with several potential applications in various fields. Its versatility and potential as a building block for the synthesis of various organic compounds make it a valuable tool for organic chemists. Additionally, its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, more research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and toxicity in various applications.
合成法
The synthesis of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be achieved through several methods. One of the most common methods is the reaction of 2,6-nonadienal with nitromethane in the presence of a base. This method yields a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers, which can be separated using chromatographic techniques. Another method involves the reaction of 2,6-nonadienal with nitrous acid, which produces a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers with high selectivity.
科学的研究の応用
2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
特性
CAS番号 |
138668-12-9 |
|---|---|
製品名 |
2,6-Nonadiene, 2-nitro-, (E,Z)- |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
(2E,6Z)-2-nitronona-2,6-diene |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+ |
InChIキー |
PDJQEHNGAGBCRH-UHFFFAOYSA-N |
異性体SMILES |
CC/C=C\CC/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
正規SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
同義語 |
(E,Z)-2-Nitro-2,6-nonadiene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





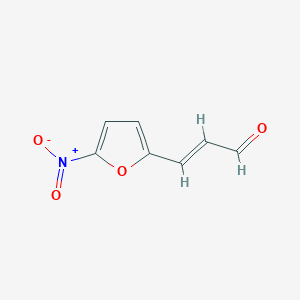
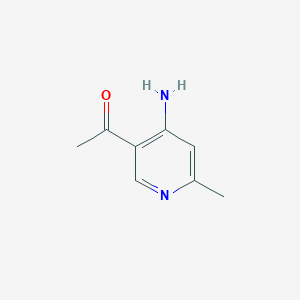
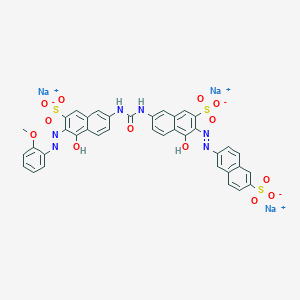
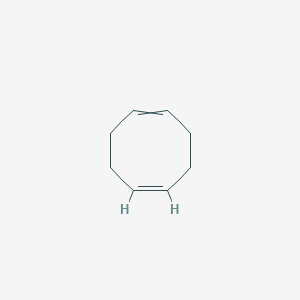
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
